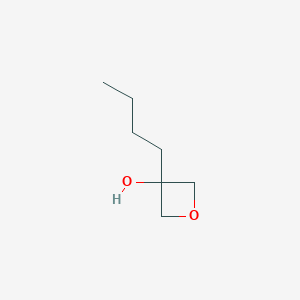

3-Butyloxetan-3-ol

Descripción

3-Butyloxetan-3-ol is a substituted oxetane derivative featuring a hydroxyl group and a butyl chain attached to the third carbon of the oxetane ring. Its molecular formula is C₇H₁₄O₂, with a molecular weight of 130.18 g/mol. The oxetane ring imparts unique steric and electronic properties, while the butyl group enhances lipophilicity compared to smaller substituents.

Propiedades

IUPAC Name |

3-butyloxetan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-7(8)5-9-6-7/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRBHSNHUMLSOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Butyloxetan-3-ol can be synthesized through several methods. One common approach involves the ring-opening of epoxides with carboxylic acids, followed by cyclization. For instance, the reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide can yield oxetan-3-ol derivatives .

Industrial Production Methods: Industrial production of 3-Butyloxetan-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase-transfer catalysts and controlled reaction environments to minimize by-products and enhance regioselectivity .

Análisis De Reacciones Químicas

Types of Reactions: 3-Butyloxetan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of butyloxetanone or butyloxetanal.

Reduction: Formation of butyloxetane.

Substitution: Formation of various substituted oxetane derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

3-Butyloxetan-3-ol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying ring-opening reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural motifs.

Industry: Utilized in the production of polymers and materials with specific properties, such as increased stability and reactivity

Mecanismo De Acción

The mechanism of action of 3-Butyloxetan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The oxetane ring’s strained structure makes it prone to ring-opening reactions, which can lead to the formation of reactive intermediates that participate in further chemical transformations .

Comparación Con Compuestos Similares

Key Findings:

3-Ethynyloxetan-3-ol’s ethynyl group enables facile cross-coupling reactions, as evidenced by its use in catalytic systems (e.g., predicted collision cross-section data supports its utility in mass spectrometry-based studies) .

Physicochemical Properties :

- Lipophilicity : 3-Butyloxetan-3-ol (logP ~1.8) is more hydrophobic than 3-Vinyloxetan-3-ol (logP ~0.5), making it preferable for blood-brain barrier penetration in drug candidates .

- Reactivity : The vinyl group in 3-Vinyloxetan-3-ol allows for polymerization or Michael additions, whereas the fluorophenyl derivative’s aromatic ring supports π-π stacking in materials science .

Synthetic Accessibility: 3-Vinyloxetan-3-ol (CAS 1207175-07-2) is commercially available in high purity, with suppliers emphasizing its demand for specialized applications .

Research Implications

- Drug Design : 3-Butyloxetan-3-ol’s balance of bulk and stability makes it a promising alternative to tert-butyl groups in protease inhibitors or kinase modulators.

- Material Science : Ethynyl and vinyl derivatives are pivotal in creating cross-linked polymers or conductive materials, though their reactivity requires careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.